1-((2-Butoxyethyl)sulfonyl)-4-methylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-((2-Butoxyethyl)sulfonyl)-4-methylbenzene" is not directly mentioned in the provided papers. However, the papers discuss various sulfonation and sulfation reactions of dihydroxybenzenes and their methyl ethers, which are relevant to understanding the chemical behavior of benzene derivatives that may include sulfonyl groups similar to the one in the compound of interest . Additionally, the synthesis of o-sulfamidotriazobenzenes from sulfonylbis(benzotriazole) and the redox properties of bis(phosphino)benzenes are discussed, which could provide insight into the synthesis and redox behavior of sulfonyl-containing benzene derivatives .

Synthesis Analysis

The synthesis of sulfonyl-containing benzene derivatives can be complex, involving multiple steps and various reagents. The papers provided do not directly address the synthesis of "this compound," but they do discuss the sulfonation of dihydroxybenzenes and their ethers in concentrated sulfuric acid, which is a key step in introducing sulfonyl groups onto benzene rings . The synthesis of o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole) also involves the introduction of sulfonyl groups, albeit in a different chemical context .

Molecular Structure Analysis

The molecular structure of sulfonyl benzene derivatives is characterized by the presence of a sulfonyl group (-SO2-) attached to the benzene ring. The papers provide insights into the molecular structures of related compounds, such as bis(phosphino)benzenes, which have been confirmed by spectroscopic methods and X-ray crystallography . These studies can help infer the steric and electronic effects that substituents like sulfonyl groups may have on the benzene ring.

Chemical Reactions Analysis

The chemical reactions of sulfonyl benzene derivatives can include further sulfonation, sulfation, and redox reactions. The provided papers discuss the sulfonation and sulfation of dihydroxybenzenes and their ethers, which involve electrophilic aromatic substitution and can lead to various isomer distributions . The redox behavior of bis(phosphino)benzenes is also explored, which could be analogous to the redox behavior of other substituted benzene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would be influenced by the presence of the sulfonyl and butoxyethyl groups. While the papers do not provide specific data on this compound, they do discuss the properties of related compounds. For example, the equilibrium data for sulfation and the effects of different sulfuric acid concentrations on the sulfonation of dihydroxybenzenes are reported . These findings can help predict the solubility, acidity, and reactivity of sulfonyl benzene derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Tolbutamide-metformin Salt Synthesis : A pharmaceutical salt involving tolbutamide (with a sulfonyl group similar to 1-((2-Butoxyethyl)sulfonyl)-4-methylbenzene) was synthesized for improved pharmaceutical properties, demonstrating the use of sulfonyl groups in drug development (Jia, Wu, & Gong, 2019).

Organic Synthesis and Catalysis

- Catalytic Decarboxylative Radical Sulfonylation : This study focuses on the synthesis of sulfones, key structures in pharmaceuticals and agrochemicals, using radical sulfonylation techniques (He et al., 2020).

Novel Compound Synthesis

Substituted 1,5-Benzothiazepines with Sulfonyl Moiety : This research illustrates the synthesis of novel benzothiazepines incorporating a sulfonyl group, highlighting the versatility of sulfonyl compounds in creating new chemical entities (Chhakra et al., 2019).

Efficient KI/H2O2 Mediated 2-Sulfonylation : Demonstrates the synthesis of 2-sulfonylation products from arylsulfonyl hydrazides and similar compounds, showcasing the reactivity of sulfonyl derivatives in organic synthesis (Zhang et al., 2018).

Cyclocondensation of 1,2-Diamino-4-methylbenzene : This study involves the reaction of a compound related to this compound in the synthesis of benzodiazepines, indicating its potential utility in heterocyclic chemistry (Insuasty et al., 1993).

Antibiotic Degradation Pathway : Research on Microbacterium sp. strain BR1's degradation of sulfonamide antibiotics, where the sulfonyl group plays a key role in the degradation pathway (Ricken et al., 2013).

Conformational Study of Sulfonamides : A study of the molecular structure and conformations of sulfonamides, demonstrating the structural analysis of compounds with sulfonyl groups (Petrov et al., 2008).

Spectroscopic Investigation of Sulfonamide Derivatives : This research shows the use of sulfonamides in the study of molecular and electronic structures, relevant to compounds like this compound (Mahmood et al., 2016).

Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Compounds : This study includes the synthesis of sulfonyl-substituted compounds, showing the diverse applications of sulfonyl groups in organic synthesis (Watanabe et al., 2010).

Enzyme Inhibitory Potential of Sulfonamides : Investigates the enzyme inhibitory activities of sulfonamide-containing compounds, relevant to the biological activities of similar sulfonyl compounds (Abbasi et al., 2019).

Isomerization and Methylation with Methanesulfonic Acid : Research involving reactions of polyalkylbenzenes with methanesulfonic acid, relevant to the chemical behavior of similar sulfonyl compounds (Willard & Cerfontain, 1973).

Antimicrobial Agent Synthesis : Study of a novel sulfonamide compound as a potential antimicrobial agent, illustrating the medical applications of sulfonyl derivatives (Murugavel et al., 2016).

Biological Activity of Arylamides : A research on the biological activity of arylamides containing a sulfonyl group, relevant to the biological applications of sulfonyl compounds (Konovalova et al., 2021).

Synthesis and Properties of Benzoxazasilole : The synthesis and structural analysis of a sulfonyl-containing compound, showing its potential in chemical synthesis (Nikonov et al., 2021).

Phase Equilibria of Ionic Liquid Solutions : A study involving ionic liquids with sulfonyl groups, relevant to the physical chemistry of similar compounds (Domańska et al., 2010).

Sulfonamide Functional Group in Drug Design : A review highlighting the importance of the sulfonamide group in medicinal chemistry, relevant to compounds like this compound (Kalgutkar et al., 2010).

Base-Induced Cyclization of Isocyanides : Demonstrates the use of sulfonyl-containing compounds in the synthesis of thiazoles, showing the versatility of such groups in organic synthesis (Rajeev et al., 2017).

Sulfonation and Sulfation in Organic Chemistry : This study explores the sulfonation of dihydroxybenzene derivatives, relevant to the chemical behavior of sulfonyl compounds (Cerfontain et al., 2010).

Propiedades

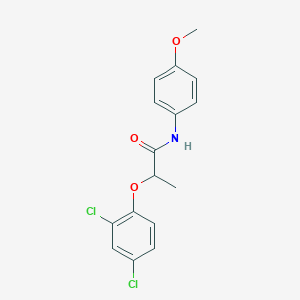

IUPAC Name |

1-(2-butoxyethylsulfonyl)-4-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3S/c1-3-4-9-16-10-11-17(14,15)13-7-5-12(2)6-8-13/h5-8H,3-4,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPZNJJQPZUQMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCS(=O)(=O)C1=CC=C(C=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B3010141.png)

![ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3010142.png)

![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3010145.png)

![2-Ethyl-5-((3-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3010146.png)

![Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-1-carboxylate](/img/structure/B3010151.png)

![4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3010154.png)